3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
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Overview
Description
3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N42ClH It is known for its unique structure, which includes a cyclobutane ring and a triazole moiety
Mechanism of Action
Target of Action
Triazole derivatives have been known to exhibit anticancer activity by binding to the active site of enzymes .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the potential anticancer activity of triazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival.
Result of Action
Given the potential anticancer activity of triazole derivatives , it can be inferred that the compound may induce apoptosis in cancer cells.
Action Environment
One study mentions that a highly-energetic intermediate could be controlled and handled in a safe manner , suggesting that the reaction conditions could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The cyclobutan-1-amine moiety can be introduced through subsequent reactions, such as nucleophilic substitution or reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the triazole ring or the cyclobutan-1-amine moiety.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.
Cyclobutane derivatives: Compounds with a cyclobutane ring can have similar steric and electronic properties.
Uniqueness
3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is unique due to the combination of the triazole ring and the cyclobutane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research .
Biological Activity
3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound characterized by its unique structure that integrates a triazole ring and a cyclobutane moiety. This combination allows for diverse biological interactions and potential applications in medicinal chemistry. The compound's molecular formula is C7H12N4·2ClH, highlighting its complex nature.
Property | Value |
---|---|
Molecular Formula | C7H12N4·2ClH |
Molecular Weight | 223.12 g/mol |
CAS Number | 2230803-24-2 |
IUPAC Name | 3-(triazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride |
The compound is synthesized primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction. This method facilitates the formation of the triazole ring, while subsequent reactions introduce the cyclobutan-1-amine component.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in drug design due to its capability to form hydrogen bonds and coordinate with metal ions, which can enhance biological potency.
Anticancer Properties
Research has indicated that compounds containing the triazole structure exhibit significant anticancer activity. For instance, studies on related triazole derivatives have demonstrated their effectiveness against various cancer cell lines, including:
- MCF-7 (human breast carcinoma)
- SW480 (colon carcinoma)
- A549 (lung carcinoma)
In vitro assays revealed that these compounds could induce apoptosis and arrest cell cycle progression at the G2/M phase, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The triazole ring is also associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including fungi and bacteria. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems or provide antioxidant effects could make it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole-containing compounds:
- Anticancer Study : A series of 4-(1,2,3-triazol-1-yl)coumarin derivatives were synthesized and evaluated for their antiproliferative effects. Compound 23 exhibited significant cytotoxicity against MCF-7 cells, demonstrating the potential of triazole-based scaffolds in cancer therapy .
- Antimicrobial Evaluation : A study focused on synthesizing various triazole derivatives showed promising results against Candida albicans and Staphylococcus aureus. The presence of the cyclobutane ring enhanced the overall efficacy of these compounds.
- Neuroprotective Research : Investigations into the neuroprotective effects of triazole derivatives revealed that certain compounds could mitigate oxidative stress in neuronal cells, providing insights into potential treatments for Alzheimer's disease.
Properties
IUPAC Name |
3-(triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-7-3-6(4-7)5-11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOTHBFKAPWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=CN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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